(6Z)-3-methoxy-6-[4-(1-phenylpyrazol-4-yl)-1,2-dihydropyrazol-3-ylidene]cyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-METHOXY-2-(1’-PHENYL-1H,1’H-(4,4’)BIPYRAZOLYL-3-YL)-PHENOL” is a synthetic organic compound that belongs to the class of phenolic compounds. These compounds are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. The compound’s structure includes a methoxy group (-OCH₃) and a bipyrrolyl group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “5-METHOXY-2-(1’-PHENYL-1H,1’H-(4,4’)BIPYRAZOLYL-3-YL)-PHENOL” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the bipyrrolyl group: This can be achieved through the condensation of appropriate pyrazole derivatives.
Introduction of the methoxy group: This step often involves methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Coupling reactions: The final step involves coupling the bipyrrolyl group with a phenolic compound under specific conditions, such as the presence of a base and a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
“5-METHOXY-2-(1’-PHENYL-1H,1’H-(4,4’)BIPYRAZOLYL-3-YL)-PHENOL” can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to alter its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of “5-METHOXY-2-(1’-PHENYL-1H,1’H-(4,4’)BIPYRAZOLYL-3-YL)-PHENOL” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-METHOXY-4-(1’-PHENYL-1H,1’H-(4,4’)BIPYRAZOLYL-3-YL)-PHENOL
- 5-HYDROXY-2-(1’-PHENYL-1H,1’H-(4,4’)BIPYRAZOLYL-3-YL)-PHENOL
Uniqueness
“5-METHOXY-2-(1’-PHENYL-1H,1’H-(4,4’)BIPYRAZOLYL-3-YL)-PHENOL” is unique due to the specific positioning of the methoxy group and the bipyrrolyl group, which confer distinct chemical and biological properties. These structural features may influence the compound’s reactivity, stability, and interaction with biological targets.
Eigenschaften
Molekularformel |
C19H16N4O2 |
---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
5-methoxy-2-[4-(1-phenylpyrazol-4-yl)-1H-pyrazol-5-yl]phenol |
InChI |
InChI=1S/C19H16N4O2/c1-25-15-7-8-16(18(24)9-15)19-17(11-20-22-19)13-10-21-23(12-13)14-5-3-2-4-6-14/h2-12,24H,1H3,(H,20,22) |
InChI-Schlüssel |
VJZFROKHBFIEPU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C2=C(C=NN2)C3=CN(N=C3)C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.